molecular formula C22H22N2+2 B14658961 Quinolinium, 1,1'-(1,4-butanediyl)bis- CAS No. 47355-68-0

Quinolinium, 1,1'-(1,4-butanediyl)bis-

Cat. No.: B14658961
CAS No.: 47355-68-0
M. Wt: 314.4 g/mol
InChI Key: UDTFBDQGKZRSEC-UHFFFAOYSA-N
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Description

Quinolinium, 1,1’-(1,4-butanediyl)bis- is a chemical compound known for its unique structure and properties. It belongs to the class of quinolinium compounds, which are derivatives of quinoline. This compound is characterized by the presence of a butanediyl group linking two quinolinium units, making it a versatile molecule in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Quinolinium, 1,1’-(1,4-butanediyl)bis- typically involves the reaction of quinoline derivatives with a butanediyl linker. One common method is the reaction of quinoline with 1,4-dibromobutane under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the quinoline nitrogen attacks the bromine atoms on the butanediyl linker, forming the desired product.

Industrial Production Methods

Industrial production of Quinolinium, 1,1’-(1,4-butanediyl)bis- often involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

Quinolinium, 1,1’-(1,4-butanediyl)bis- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolinium oxides.

    Reduction: Reduction reactions can convert the quinolinium units to dihydroquinolines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the quinolinium rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions include quinolinium oxides, dihydroquinolines, and various substituted quinolinium derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Quinolinium, 1,1’-(1,4-butanediyl)bis- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and coordination compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development and as a diagnostic tool.

    Industry: It finds applications in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Quinolinium, 1,1’-(1,4-butanediyl)bis- involves its interaction with various molecular targets and pathways. The quinolinium units can intercalate into DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit specific enzymes and proteins, affecting cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Quinolinium, 1,1’-(1,4-butanediyl)bis(imidazole-2-phenyl): This compound has a similar butanediyl linker but with imidazole groups instead of quinolinium.

    Benzene, 1,1’-(1,4-butanediyl)bis-: This compound features a butanediyl linker with benzene rings.

Uniqueness

Quinolinium, 1,1’-(1,4-butanediyl)bis- is unique due to its dual quinolinium structure, which imparts distinct chemical and biological properties. Its ability to intercalate into DNA and interact with various molecular targets makes it a valuable compound in research and industrial applications.

Properties

CAS No.

47355-68-0

Molecular Formula

C22H22N2+2

Molecular Weight

314.4 g/mol

IUPAC Name

1-(4-quinolin-1-ium-1-ylbutyl)quinolin-1-ium

InChI

InChI=1S/C22H22N2/c1-3-13-21-19(9-1)11-7-17-23(21)15-5-6-16-24-18-8-12-20-10-2-4-14-22(20)24/h1-4,7-14,17-18H,5-6,15-16H2/q+2

InChI Key

UDTFBDQGKZRSEC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=[N+]2CCCC[N+]3=CC=CC4=CC=CC=C43

Origin of Product

United States

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